molecular formula C12H13BrN2O B8158290 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile

Cat. No.: B8158290
M. Wt: 281.15 g/mol
InChI Key: ZENAXRMCLNVLIO-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom, a cyclopentylmethoxy group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile typically involves the following steps:

    Cyclopentylmethoxylation: The attachment of a cyclopentylmethoxy group to the pyridine ring.

    Carbonitrile Formation:

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to optimize efficiency and reduce costs. The use of advanced analytical techniques ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Properties

IUPAC Name

5-bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-11-5-10(6-14)12(15-7-11)16-8-9-3-1-2-4-9/h5,7,9H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENAXRMCLNVLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=C(C=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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